![molecular formula C8H14N2O5 B083493 N-Nitrosodiethanolamine diacetate CAS No. 13256-19-4](/img/structure/B83493.png)
N-Nitrosodiethanolamine diacetate
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Description
N-Nitrosodiethanolamine diacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O5 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1.1 Carcinogenicity Studies
NDELA has been extensively studied for its carcinogenic effects, particularly in animal models. Research indicates that NDELA is a potent carcinogen, leading to various types of tumors in laboratory animals. For instance, in studies involving Fischer 344 rats, administration of NDELA resulted in a 100% incidence of hepatocellular carcinomas at certain dosages, with significant metastasis observed in higher doses .
- Table 1: Tumor Incidence in Fischer 344 Rats Administered NDELA
Dose (ppm) | Tumor Incidence (%) |
---|---|
0 | 0 |
3900 | 100 |
7800 | 100 |
15600 | 100 |
31250 | 100 |
This table summarizes the tumor incidence observed in rats based on varying concentrations of NDELA administered over a specified period.
1.2 Mechanistic Studies
Mechanistic studies have focused on understanding how NDELA interacts with DNA and metabolic pathways. Research has shown that NDELA undergoes metabolic activation leading to DNA adduct formation, which is crucial for its carcinogenicity . The compound's interaction with cytochrome P450 enzymes facilitates the formation of reactive species that can methylate or ethylate DNA, contributing to tumorigenesis.
Analytical Chemistry Applications
2.1 Detection in Cosmetics and Food Products
Due to the potential health risks associated with nitrosamines like NDELA, analytical methods have been developed for their detection in consumer products. For instance, a recent study presented an optimized method using vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) followed by gas chromatography-mass spectrometry (GC-MS) for the simultaneous determination of prohibited nitrosamines in cosmetic products .
- Table 2: Summary of Analytical Method Parameters for NDELA Detection
Parameter | Value |
---|---|
Extraction Solvent | Chloroform |
Vortex Stirring Time | 60 seconds |
Detection Limit | 20 ng/mL |
This table outlines the parameters used in the analytical method designed to detect trace levels of NDELA and other nitrosamines.
Regulatory and Safety Assessments
3.1 Risk Assessment
The European Food Safety Authority (EFSA) has conducted risk assessments regarding the presence of nitrosamines like NDELA in food products. These assessments are critical for public health safety as they guide regulatory measures to limit exposure to these carcinogenic compounds .
3.2 Guidelines for Cosmetic Products
Regulatory bodies have established guidelines prohibiting the intentional addition of nitrosamines such as NDELA in cosmetics due to their harmful effects. Analytical methods are essential for ensuring compliance with these regulations and protecting consumer health .
Properties
CAS No. |
13256-19-4 |
---|---|
Molecular Formula |
C8H14N2O5 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-[2-acetyloxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C8H14N2O5/c1-7(11)14-5-3-10(9-13)4-6-15-8(2)12/h3-6H2,1-2H3 |
InChI Key |
KBGJEXGMSFHMPC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
Key on ui other cas no. |
13256-19-4 |
Synonyms |
N-nitrosodiethanolamine diacetate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.